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molecular formula C11H11F3O3 B1358636 4-(4,4,4-Trifluorobutoxy)benzoic acid CAS No. 921623-31-6

4-(4,4,4-Trifluorobutoxy)benzoic acid

Cat. No. B1358636
M. Wt: 248.2 g/mol
InChI Key: VXEGPQCVTKBJAN-UHFFFAOYSA-N
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Patent
US08344029B2

Procedure details

A reaction similar to that described in Example 1 (1a) was conducted using methyl 4-hydroxybenzoate (1.19 g) and 4,4,4-trifluorobutan-1-ol (1.00 g) to give 1.29 g of the title compound (white powder).
[Compound]
Name
Example 1 ( 1a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=[O:7])=[CH:4][CH:3]=1.[F:12][C:13]([F:19])([F:18])[CH2:14][CH2:15][CH2:16]O>>[F:12][C:13]([F:19])([F:18])[CH2:14][CH2:15][CH2:16][O:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Example 1 ( 1a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.19 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OC)C=C1
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
FC(CCCO)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction similar to

Outcomes

Product
Name
Type
product
Smiles
FC(CCCOC1=CC=C(C(=O)O)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.29 g
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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